molecular formula C20H24N6O2S2 B14124146 6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyrimidin-4-amine

6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyrimidin-4-amine

Cat. No.: B14124146
M. Wt: 444.6 g/mol
InChI Key: HQHKUFZGZMIJEE-UHFFFAOYSA-N
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Description

6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrimidine ring, a piperazine ring, and a thiophene ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyrimidin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the piperazine and thiophene moieties. Common reagents used in these reactions include:

    Pyrimidine derivatives: Starting materials for the pyrimidine core.

    Piperazine: Introduced through nucleophilic substitution reactions.

    Thiophene derivatives: Incorporated via sulfonylation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature control: Maintaining specific temperatures to favor desired reactions.

    Purification techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.

    Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific pathways.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-4-amine: Lacks the thiophene and sulfonyl groups.

    6-(4-(thiophen-2-yl)piperazin-1-yl)pyrimidin-4-amine: Lacks the ethyl and sulfonyl groups.

    6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyrimidin-4-amine: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

The presence of the ethylthiophen-2-yl and sulfonyl groups in 6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyrimidin-4-amine imparts unique chemical and biological properties, making it distinct from other similar compounds. These modifications can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C20H24N6O2S2

Molecular Weight

444.6 g/mol

IUPAC Name

6-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-N-(4-methylpyridin-2-yl)pyrimidin-4-amine

InChI

InChI=1S/C20H24N6O2S2/c1-3-16-4-5-20(29-16)30(27,28)26-10-8-25(9-11-26)19-13-18(22-14-23-19)24-17-12-15(2)6-7-21-17/h4-7,12-14H,3,8-11H2,1-2H3,(H,21,22,23,24)

InChI Key

HQHKUFZGZMIJEE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=NC=CC(=C4)C

Origin of Product

United States

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